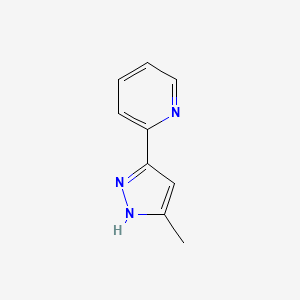

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

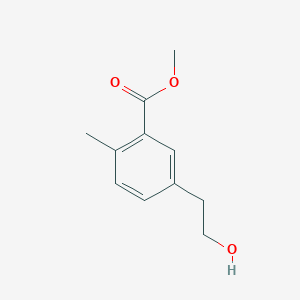

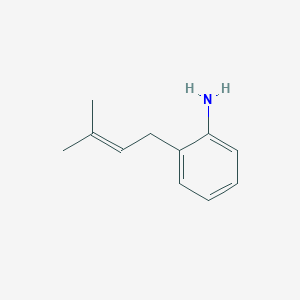

2-(5-methyl-1H-pyrazol-3-yl)pyridine, also known as 5-methyl-1H-pyrazol-3-ylpyridine, is an organic compound with a molecular formula of C6H7N3 . It is a heterocyclic compound containing a pyrazole and a pyridine ring fused together. It is a white to off-white solid .

Synthesis Analysis

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The retrosynthesis analysis suggests that it can be synthesized from 3-Bromopyridine and 3-Methylpyrazole.Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is characterized by a pyrazole and a pyridine ring fused together. The InChI code is 1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) and the InChI key is KFJQEHNCMPSEJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a white to off-white solid . It has a molecular weight of 159.19 g/mol . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Proton Transfer Studies

2-(5-Methyl-1H-Pyrazol-3-yl)pyridine and its derivatives have been studied for their unique proton transfer properties. Vetokhina et al. (2012) explored the photoreactions of these compounds, revealing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are indicated by dual luminescence and a bimodal irreversible kinetic coupling of the two fluorescence bands (Vetokhina et al., 2012).

Electroluminescence in OLEDs

The ligands related to 2-(5-Methyl-1H-Pyrazol-3-yl)pyridine have been successfully synthesized for use in orange-red iridium(III) complexes. Su et al. (2021) reported that these complexes showed high phosphorescence quantum yields and were effective as emitters in organic light-emitting devices (OLEDs), achieving high external quantum efficiencies (Su et al., 2021).

Coordination Chemistry and Synthesis of Complexes

2-(5-Methyl-1H-Pyrazol-3-yl)pyridine has been utilized in the synthesis and characterization of various metal complexes. Zhu et al. (2014) synthesized mononuclear complexes with this ligand, demonstrating diverse coordination geometries and analyzing their 3D supramolecular networks formed through hydrogen bonds and weak molecular interactions (Zhu et al., 2014).

Application in Catalysis

Derivatives of 2-(5-Methyl-1H-Pyrazol-3-yl)pyridine have found applications in catalysis. Nyamato et al. (2015) synthesized new complexes using these derivatives as ligands, which were active in ethylene oligomerization reactions, producing various oligomers with significant efficiency (Nyamato et al., 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)

![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)

![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)